molecular formula C10H17NO4 B1344229 2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid CAS No. 54256-41-6

2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid

Cat. No.: B1344229
CAS No.: 54256-41-6
M. Wt: 215.25 g/mol
InChI Key: QFVJNEASAAJIDF-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid (CAS: 54256-41-6) is a chiral compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It features a tert-butoxycarbonyl (BOC)-protected amino group attached to a cyclopropane-substituted acetic acid backbone. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry, where the BOC group serves as a temporary protective moiety for amines during solid-phase synthesis . Its (S)-enantiomer (CAS: 155976-13-9) is explicitly recognized for applications requiring stereochemical precision .

Properties

IUPAC Name

2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVJNEASAAJIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid (CAS Number: 54256-41-6) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H17NO4
  • Melting Point : 104-105 °C
  • Boiling Point : 484.4 °C at 760 mmHg
  • Density : 1.19 g/cm³

The compound has been shown to interact with various enzymes and proteins, influencing cellular processes significantly. Notably, it exhibits anti-inflammatory properties through its interaction with cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory response.

PropertyValue
Molecular Weight201.25 g/mol
SolubilitySoluble in DMSO
StabilityStable under standard lab conditions

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits COX-2, leading to reduced production of pro-inflammatory mediators.
  • Cell Signaling Modulation : It modulates pathways such as the p53/MDM2 pathway, which is vital for cell cycle regulation and apoptosis.
  • Transport and Distribution : The compound interacts with organic cation transporters, facilitating its cellular uptake.

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound using animal models. At lower doses (10 mg/kg), it significantly reduced inflammation markers compared to controls without exhibiting toxicity.

Table 2: Dosage Effects on Inflammation Markers

Dosage (mg/kg)Inflammation Marker Reduction (%)
00
525
1050
2030

Metabolic Pathways

The compound undergoes biotransformation primarily through cytochrome P450 enzymes. This metabolic pathway is crucial for its pharmacokinetics and overall biological activity.

Transport and Distribution

The distribution of this compound within tissues is mediated by specific transporters. Studies indicate that it primarily localizes in the cytoplasm and nucleus, where it interacts with various biomolecules essential for its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Applications
2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid 54256-41-6 C₁₀H₁₇NO₄ 215.25 Cyclopropyl Peptide synthesis, chiral intermediates in drug development
(2S)-2-(Tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid 2231664-31-4 C₁₁H₁₇F₂NO₄ 265.25 3,3-Difluorocyclobutyl High-purity API intermediates; fluorinated analogs for enhanced metabolic stability
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID 28044-77-1 C₁₄H₁₉NO₄ 265.31 p-Tolyl (aromatic methyl group) Research applications; hydrophobic moieties for probing receptor interactions
2-[1-({[(tert-Butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid 1784351-60-5 C₁₁H₁₉NO₄ 229.28 Aminomethyl-cyclopropyl Conformational studies; modified peptide backbones
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid 868364-63-0 C₁₇H₂₅NO₄ 307.38 3-Hydroxyadamantane Targeted drug delivery; bulky substituents for improved binding selectivity

Detailed Comparative Analysis

Steric and Electronic Effects
  • Cyclopropyl vs. Difluorocyclobutyl : The cyclopropyl group introduces ring strain and rigidity, favoring conformational restriction in drug candidates. In contrast, the 3,3-difluorocyclobutyl substituent adds electron-withdrawing fluorine atoms, enhancing stability against enzymatic degradation and altering dipole moments .
  • Aromatic p-Tolyl Group: The p-tolyl derivative (C₁₄H₁₉NO₄) exhibits increased hydrophobicity, making it suitable for membrane permeability studies. However, its larger size may reduce solubility in aqueous media compared to the cyclopropyl analog .
Physicochemical Properties
  • Molecular Weight and Solubility : The cyclopropyl analog (215.25 g/mol) has lower molecular weight than the adamantane-containing derivative (307.38 g/mol), which impacts solubility. Adamantane’s bulkiness significantly reduces aqueous solubility but enhances lipid bilayer penetration .
  • Hazards : The cyclopropyl compound carries hazard statements H315-H319-H335 (skin/eye irritation, respiratory irritation), common among BOC-protected acids due to their reactive carboxyl groups . Fluorinated analogs may pose additional risks due to fluorine’s reactivity .

Q & A

Q. How is 2-(tert-butoxycarbonylamino)-2-cyclopropylacetic acid synthesized in laboratory settings?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in cyclopropylglycine derivatives. A common method involves reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine to neutralize the generated acid. The cyclopropane moiety is introduced either before or after Boc protection, depending on the stability of intermediates .

Q. What purification methods are recommended for isolating high-purity this compound?

Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from polar aprotic solvents like ethanol. For enantiomerically pure samples, preparative chiral HPLC with polysaccharide-based columns is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm), cyclopropane protons (multiplet at ~0.5–1.5 ppm), and carboxylic acid .
  • FT-IR : To identify carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .
  • Mass spectrometry (HRMS or ESI-MS) : For molecular ion validation (C₁₀H₁₇NO₄, exact mass 215.1158) .

Q. How should researchers handle and store this compound to maintain its stability?

Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen). The Boc group is acid-labile, so avoid exposure to trifluoroacetic acid (TFA) or HCl. Use desiccants to prevent hydrolysis of the carboxylic acid .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated?

Chiral HPLC with columns like Chiralpak IA/IB or Daicel CHIRALCEL® OD-H is standard. Compare retention times with racemic mixtures or use circular dichroism (CD) spectroscopy for optical activity confirmation. X-ray crystallography (via SHELX refinement) can resolve absolute configuration .

Q. What role does the cyclopropane moiety play in the compound’s reactivity in peptide synthesis?

The cyclopropane ring imposes conformational rigidity, which can enhance binding affinity in enzyme inhibitors (e.g., cysteine protease inhibitors) or stabilize transition states in catalytic reactions. Its strain energy may also influence reaction kinetics in coupling reactions .

Q. How to address discrepancies in reported solubility or stability data for this compound?

Systematically test solubility in DMSO, DMF, and aqueous buffers (pH 2–12) under controlled temperatures. Use differential scanning calorimetry (DSC) to assess thermal stability. Conflicting data may arise from polymorphic forms or residual solvents, which can be clarified via X-ray powder diffraction (XRPD) .

Q. What collaborative methodologies integrate synthesis and computational modeling for studying this compound?

  • Synthesis : Optimize Boc protection using density functional theory (DFT) to predict reaction pathways.
  • Applications : Molecular docking (AutoDock Vina) to evaluate interactions with biological targets like proteases.
  • Characterization : Pair NMR data with computational NMR shift predictors (e.g., ACD/Labs) .

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